![molecular formula C29H26N2O2 B13437124 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is a complex organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.53 g/mol . This compound is an intermediate in the synthesis of various bioactive substances and is particularly noted for its role as an impurity in the synthesis of Ondansetron .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves the condensation of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two carbazole units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, quinones, and substituted carbazoles .
Aplicaciones Científicas De Investigación
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is not fully characterized. it is known to interact with various molecular targets and pathways. In the context of Ondansetron synthesis, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one: A precursor in the synthesis of the target compound.
Ondansetron: A serotonin 5-HT3 receptor antagonist used in medicine.
Galdansetron: Another compound related to Ondansetron with similar chemical structure.
Uniqueness
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is unique due to its specific methylene bridge connecting two carbazole units, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C29H26N2O2 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
9-methyl-3-methylidene-6-[(9-methyl-6-methylidene-5-oxo-7,8-dihydrocarbazol-3-yl)methyl]-1,2-dihydrocarbazol-4-one |
InChI |
InChI=1S/C29H26N2O2/c1-16-5-9-24-26(28(16)32)20-14-18(7-11-22(20)30(24)3)13-19-8-12-23-21(15-19)27-25(31(23)4)10-6-17(2)29(27)33/h7-8,11-12,14-15H,1-2,5-6,9-10,13H2,3-4H3 |
Clave InChI |
DYWACPBCIYCBMH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=C1C=CC(=C3)CC4=CC5=C(C=C4)N(C6=C5C(=O)C(=C)CC6)C)C(=O)C(=C)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


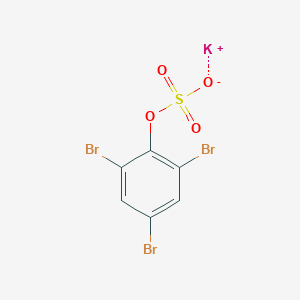
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
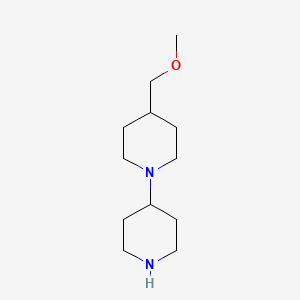
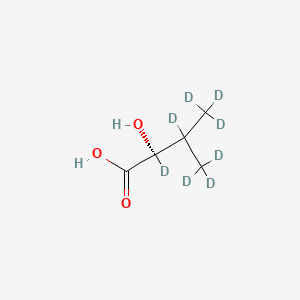
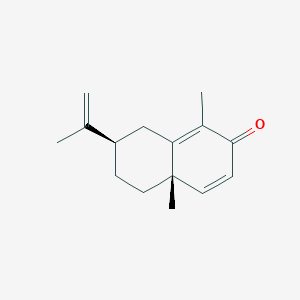
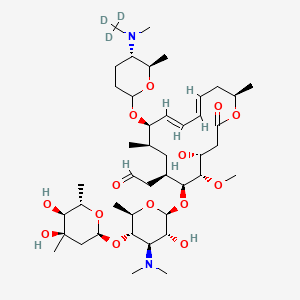
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
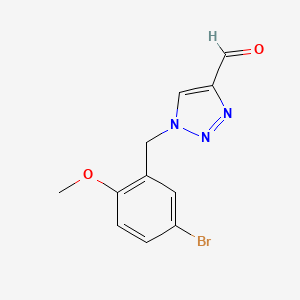
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
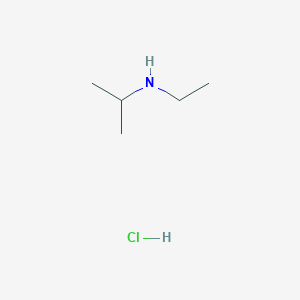
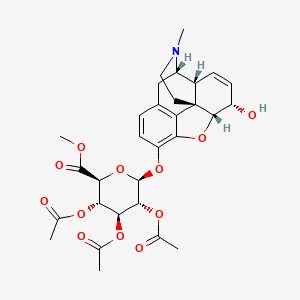
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
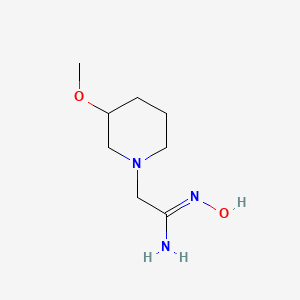
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
